Naphthalene-1-carboxamide, N-[4-(4-nitrophenyl)thiazol-2-yl]-
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Overview
Description
Naphthalene-1-carboxamide, N-[4-(4-nitrophenyl)thiazol-2-yl]- is a heterocyclic compound that features a naphthalene ring, a carboxamide group, and a thiazole ring substituted with a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene-1-carboxamide, N-[4-(4-nitrophenyl)thiazol-2-yl]- typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Naphthalene-1-carboxamide Formation: The naphthalene ring is functionalized with a carboxamide group through the reaction of naphthalene-1-carboxylic acid with an amine.
Coupling Reaction: The final step involves coupling the thiazole ring with the naphthalene-1-carboxamide. This can be achieved through a nucleophilic substitution reaction, where the thiazole ring is introduced to the naphthalene-1-carboxamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Naphthalene-1-carboxamide, N-[4-(4-nitrophenyl)thiazol-2-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthalene and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce amines from nitro groups.
Scientific Research Applications
Naphthalene-1-carboxamide, N-[4-(4-nitrophenyl)thiazol-2-yl]- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the thiazole ring.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Research: The compound is investigated for its role in enzyme inhibition and as a probe for studying biological pathways.
Mechanism of Action
The mechanism of action of Naphthalene-1-carboxamide, N-[4-(4-nitrophenyl)thiazol-2-yl]- involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can interact with active sites of enzymes, inhibiting their activity. The nitrophenyl group can participate in π-π interactions with aromatic amino acids in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-carboxamide, N-[4-(4-aminophenyl)thiazol-2-yl]-: Similar structure but with an amino group instead of a nitro group.
Naphthalene-1-carboxamide, N-[4-(4-methylphenyl)thiazol-2-yl]-: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
Naphthalene-1-carboxamide, N-[4-(4-nitrophenyl)thiazol-2-yl]- is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This affects its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3S/c24-19(17-7-3-5-13-4-1-2-6-16(13)17)22-20-21-18(12-27-20)14-8-10-15(11-9-14)23(25)26/h1-12H,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEFLJZIXZAEBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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